4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
“4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” can be represented by the SMILES string CN1C=CC2=C(C=CN=C12)Cl
. The InChI key for this compound is GYGRXUOVLHHEMC-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” include a molecular weight of 166.61 . It is a solid substance . The compound has high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.95 .
Scientific Research Applications
Synthesis and Structural Analysis
Building Blocks in Synthesis : 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine serves as a versatile building block in chemical synthesis, particularly for 4-substituted 7-azaindole derivatives, through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Charge Density Distribution Analysis : High-resolution X-ray diffraction studies have been conducted to explore the charge density distribution within 4-Chloro-1H-pyrrolo[2,3-b]pyridine, revealing insights into its molecular structure and intermolecular interactions (Hazra et al., 2012).
Organic and Pharmaceutical Chemistry
Efficient Synthesis Methodologies : Research has focused on efficient synthesis techniques for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues, showcasing the compound’s relevance in organic and medicinal chemistry (Nechayev et al., 2013).
Heterocycle-Based Molecule Synthesis : The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its characterization for potential applications in pharmaceuticals have been a subject of study, highlighting the compound's versatility in drug development (Murthy et al., 2017).
Derivative Synthesis for Biological Activity : Pyrrolo[3,4-c]pyridine derivatives, closely related to 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine, have been synthesized and studied for their broad spectrum of pharmacological properties, indicating potential in treating various diseases (Wójcicka & Redzicka, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGAILLVNWKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513177 | |
Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
27382-01-0 | |
Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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